molecular formula C19H28ClN3OS B2430664 N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide CAS No. 866039-99-8

N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide

Cat. No. B2430664
CAS RN: 866039-99-8
M. Wt: 381.96
InChI Key: AQZHGGWVOAAMCB-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide” is a complex organic molecule. It contains a 4-chlorophenyl group, a pentylcyclohexyl group, and a hydrazinecarbothioamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information or computational analysis, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The chlorophenyl and pentylcyclohexyl groups could potentially undergo electrophilic aromatic substitution reactions, while the hydrazinecarbothioamide group could participate in condensation or redox reactions .

Scientific Research Applications

Synthesis and Analytical Applications

Research into the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines, including those derived from N-(4-chlorophenyl)hydrazinecarbothioamide, has been conducted. This includes the study of their precursors and the use of spectroscopic methods and mass spectrometry for characterization. This research provides insights into the atomic charges of heteroatoms in these compounds and their fragmentation pathways in mass spectrometry (Ramadan, 2019).

Solubility and Physicochemical Properties

The solubility of compounds related to N-(4-chlorophenyl)hydrazinecarbothioamide in various solvents has been extensively studied. For instance, the solubility of an isoniazid analogue in solvents like ethanol, ethylene glycol, and others has been measured and correlated using the Apelblat equation. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in pharmaceuticals (Shakeel, Bhat & Haq, 2014).

Applications in Fluorescence Sensing

A hydrazine-carbothioamide-based fluorescent probe has been developed for detecting zinc ions. This probe shows selective fluorescence emission for zinc and has been utilized in various applications, including the detection of zinc in paper strips, zebrafish, and real water samples. The mechanism of sensing is believed to be a chelation-enhanced fluorescence process (Suh et al., 2022).

Anticonvulsant Potential

Compounds related to N-(4-chlorophenyl)hydrazinecarbothioamide have been studied for their potential anticonvulsant properties. Some of these compounds have shown significant protective effects in seizure models, indicating their potential application in treating epilepsy. Their interaction with GABA receptors and effects on GABA levels in the brain have been explored, contributing to our understanding of their mechanism of action in anticonvulsant therapy (Tripathi & Kumar, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-pentylcyclohexanecarbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3OS/c1-2-3-4-5-14-6-8-15(9-7-14)18(24)22-23-19(25)21-17-12-10-16(20)11-13-17/h10-15H,2-9H2,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZHGGWVOAAMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide

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